3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
Description
This compound is a structurally complex propanamide derivative featuring a benzenesulfonyl group, a 5-methoxy-1,3-benzothiazole moiety, and a diethylaminoethyl side chain, formulated as a hydrochloride salt. The diethylaminoethyl substituent introduces basicity, likely improving solubility in acidic environments via protonation, and the hydrochloride salt further enhances aqueous solubility for pharmacological applications.
Synthetic routes for analogous compounds (e.g., benzenesulfonamides and benzothiazole derivatives) often involve sulfonylation or amidation steps. For instance, benzenesulfonic chloride is a common reagent for introducing sulfonyl groups, as seen in the synthesis of (E)-N-(2-substituted-styryl)benzenesulfonamides . The target compound’s synthesis likely parallels these methods, with additional steps to incorporate the diethylaminoethyl and methoxybenzothiazole groups.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-4-25(5-2)14-15-26(23-24-20-17-18(30-3)11-12-21(20)31-23)22(27)13-16-32(28,29)19-9-7-6-8-10-19;/h6-12,17H,4-5,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBQCNBLCWRQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting benzenesulfonic acid or its salts with reagents such as phosphorus pentachloride or phosphorus oxychloride.
Introduction of the Benzothiazolyl Group: This step involves the reaction of 5-methoxy-1,3-benzothiazole with appropriate intermediates.
Formation of the Final Compound: The final step involves the reaction of the intermediate compounds with diethylaminoethyl groups under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, especially at the benzothiazolyl and benzenesulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound’s 5-methoxybenzothiazole group distinguishes it from ethoxy or unsubstituted benzothiazoles in patent examples . Methoxy groups often enhance metabolic stability and membrane permeability.
- Unlike sulfonamide-linked compounds (e.g., ’s IIIa), the target features a sulfonyl group directly bonded to the propanamide backbone , which may alter electronic properties and binding kinetics.
- The diethylaminoethyl-hydrochloride moiety is unique among compared compounds, suggesting tailored solubility and pharmacokinetic profiles.
Physicochemical and Pharmacological Properties
While explicit data for the target compound is unavailable, trends can be inferred:
Table 3: Property Trends
Functional Group Impact :
- The hydrochloride salt significantly improves aqueous solubility, critical for oral or injectable formulations.
- 5-Methoxybenzothiazole may reduce cytochrome P450-mediated metabolism compared to unsubstituted analogs.
- Diethylaminoethyl increases basicity (pKa ~8–9), favoring ionized forms in physiological pH and enhancing tissue penetration.
Biological Activity
3-(Benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide hydrochloride, commonly referred to as the compound of interest, is a synthetic organic molecule characterized by its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.
Molecular Characteristics:
- Molecular Formula: CHClNOS
- Molecular Weight: 510.1 g/mol
- CAS Number: 1135207-38-3
The compound features a benzenesulfonyl group, a diethylamino moiety, and a methoxy-substituted benzothiazole derivative. These structural elements contribute to its unique chemical properties and biological activities, including potential antioxidant and antimicrobial effects .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. In vitro assays have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. In vitro studies conducted on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxicity. For instance, the compound exhibited an IC value of approximately 6.26 ± 0.33 µM against HCC827 cells in 2D culture assays. This suggests a strong potential for further development as an anticancer drug .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Binding: Studies have indicated that the compound may bind to DNA within the minor groove, affecting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: The presence of the benzothiazole moiety may enhance ROS production, contributing to its antitumor activity by inducing oxidative stress in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride | Similar sulfonamide and benzothiazole structures | Antioxidant and antimicrobial |
| N-Benzyl-2-[4-(aryl)-1H-triazol] derivatives | Contains triazole moiety instead of benzothiazole | Notable antioxidant properties |
| Sulfonamide-based anti-infectives | General structure includes sulfonamide groups | Broad-spectrum antimicrobial activity |
The unique combination of functional groups in this compound may enhance its solubility and bioavailability compared to other similar compounds .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yield and purity. The process includes:
- Formation of the benzenesulfonyl derivative.
- Introduction of the diethylamino group.
- Coupling with the methoxy-substituted benzothiazole moiety.
Each step must be optimized for conditions such as temperature, solvent choice, and reaction time to ensure successful synthesis .
Case Studies
Several case studies have documented the biological activity of related benzothiazole derivatives:
- Antitumor Efficacy: A study demonstrated that compounds with benzothiazole nuclei showed enhanced cytotoxicity against various cancer cell lines compared to their benzimidazole counterparts.
- Antimicrobial Testing: Compounds similar in structure were tested against Escherichia coli and Staphylococcus aureus, revealing promising antibacterial activity that warrants further investigation for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
